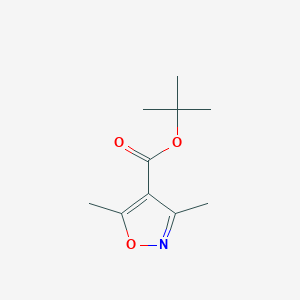
3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester, also known as 2-methoxy-3-methyl-2-phenylpropanoic acid tert-butyl ester, is a widely used organic compound in the scientific research field. It is a versatile intermediate in organic synthesis and is widely used in the synthesis of many drugs and other molecules. It is also known as tert-butyl 2-methoxy-3-methyl-2-phenylpropanoate and has the molecular formula C13H20O3. This compound is primarily used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of 3-(2-methoxyphenyl)-propanoic acid tert-butyl ester is not well understood. However, it is believed to act as a catalyst in the synthesis of various organic compounds. It has been shown to increase the rate of reaction and to reduce the amount of energy required to complete the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-methoxyphenyl)-propanoic acid tert-butyl ester have not been thoroughly studied. However, it is believed to have a low toxicity and is not believed to be carcinogenic. In addition, it is believed to have a low potential for bioaccumulation and is not believed to be a persistent environmental pollutant.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-methoxyphenyl)-propanoic acid tert-butyl ester in laboratory experiments include its low cost, its availability in large quantities, and its low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
The future directions for research on 3-(2-methoxyphenyl)-propanoic acid tert-butyl ester include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of other organic compounds. Additionally, further research into the mechanism of action of this compound could lead to more efficient and cost-effective methods of synthesizing organic compounds. Furthermore, research into its potential toxicity and bioaccumulation could lead to safer and more environmentally friendly methods of synthesizing organic compounds.
Méthodes De Synthèse
The synthesis of 3-(2-methoxyphenyl)-propanoic acid tert-butyl ester is achieved through a two-step process. The first step involves the reaction of tert-butyl alcohol and 3-(2-Methoxyphenyl)-propanoic acid tert-butyl estermethyl-2-phenylpropanoic acid, which produces an ester. The second step involves the reaction of the ester with a base, such as sodium hydroxide or potassium hydroxide, to form the desired product. The reaction can be carried out in either aqueous or organic solvent.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-propanoic acid tert-butyl ester has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of drugs, including benzodiazepines, anticonvulsants, and anti-inflammatory agents. In addition, it is used in the synthesis of various polymers, including polyurethane, polystyrene, and polyethylene glycol.
Propriétés
IUPAC Name |
tert-butyl 3-(2-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-13(15)10-9-11-7-5-6-8-12(11)16-4/h5-8H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLSADONBLAEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-propanoic acid tert-butyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


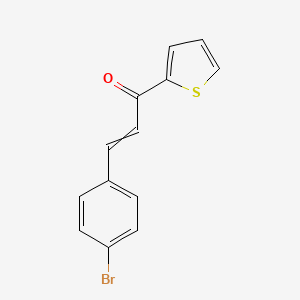


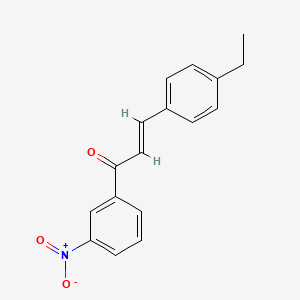
![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)
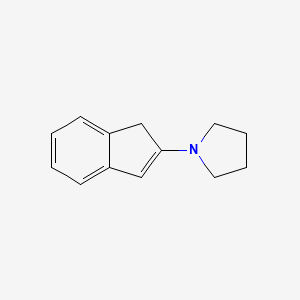
![5-(1-Aza-2-(6-nitrobenzo[3,4-d]1,3-dioxolan-5-yl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile](/img/structure/B6355413.png)

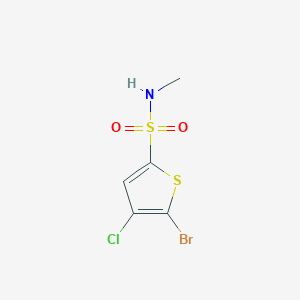
![11-[4-[3-Chloro-5-trifluoromethyl-2-pyridinyloxyphenyl]-hexahydro-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6355441.png)

